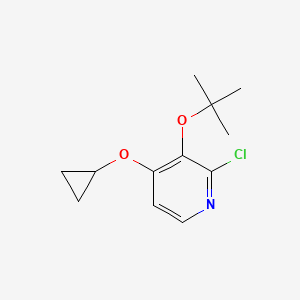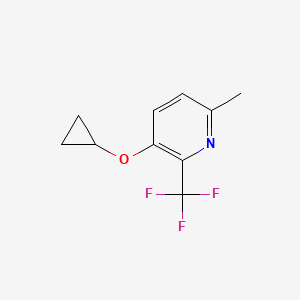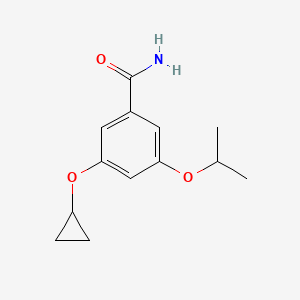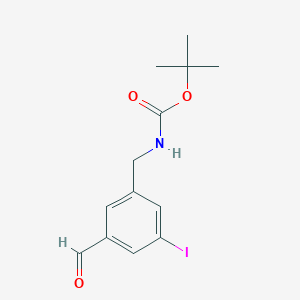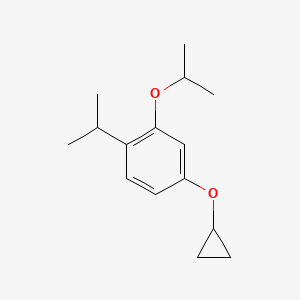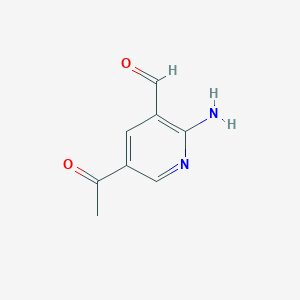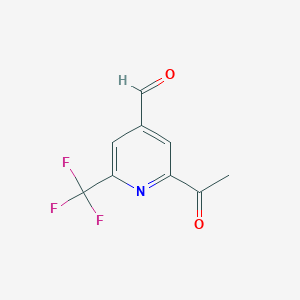
2-Acetyl-6-(trifluoromethyl)isonicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetyl-6-(trifluoromethyl)isonicotinaldehyde is a chemical compound with the molecular formula C9H6F3NO2 and a molecular weight of 217.14 g/mol It is characterized by the presence of an acetyl group, a trifluoromethyl group, and an isonicotinaldehyde moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which is widely used for carbon–carbon bond formation . This reaction employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Suzuki–Miyaura coupling reaction, utilizing scalable and environmentally benign reagents. The use of flow chemistry techniques can further enhance the efficiency and scalability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Acetyl-6-(trifluoromethyl)isonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Acetyl-6-(trifluoromethyl)isonicotinaldehyde has diverse applications in scientific research, including:
Biology: The compound’s unique structural features make it a valuable tool in the study of enzyme interactions and metabolic pathways.
Medicine: Its potential as a precursor for drug development is being explored, particularly in the design of molecules with enhanced efficacy and metabolic stability.
Mécanisme D'action
The mechanism of action of 2-Acetyl-6-(trifluoromethyl)isonicotinaldehyde involves its interaction with molecular targets through its functional groups. The trifluoromethyl group, in particular, induces strong polarization of neighboring groups and increases local hydrophobicity . This can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The acetyl and aldehyde groups also play roles in the compound’s reactivity and interactions with biological molecules.
Comparaison Avec Des Composés Similaires
2-(Trifluoromethyl)isonicotinaldehyde: Similar structure but lacks the acetyl group.
2-Acetylisonicotinaldehyde: Similar structure but lacks the trifluoromethyl group.
6-(Trifluoromethyl)isonicotinaldehyde: Similar structure but lacks the acetyl group.
Uniqueness: 2-Acetyl-6-(trifluoromethyl)isonicotinaldehyde is unique due to the presence of both the acetyl and trifluoromethyl groups on the isonicotinaldehyde core. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H6F3NO2 |
|---|---|
Poids moléculaire |
217.14 g/mol |
Nom IUPAC |
2-acetyl-6-(trifluoromethyl)pyridine-4-carbaldehyde |
InChI |
InChI=1S/C9H6F3NO2/c1-5(15)7-2-6(4-14)3-8(13-7)9(10,11)12/h2-4H,1H3 |
Clé InChI |
LCWMJDQOLZTTQC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=NC(=CC(=C1)C=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


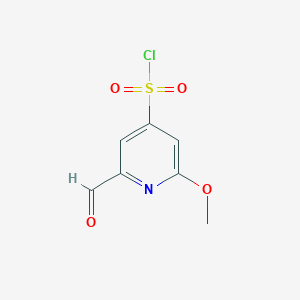
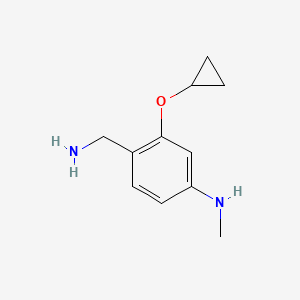
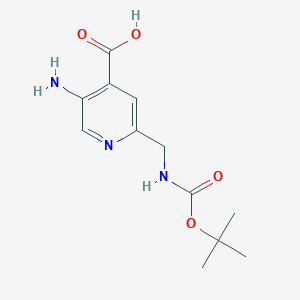
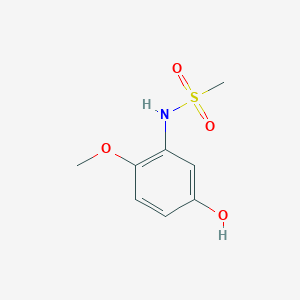
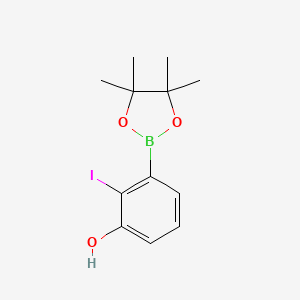
![[4-Methyl-6-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14841030.png)

